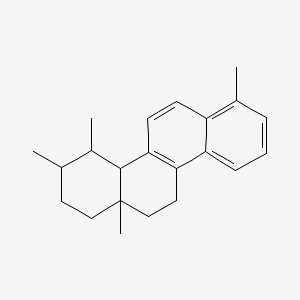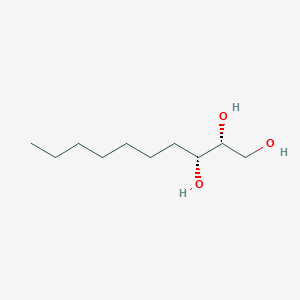
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C22H32. This compound is a derivative of chrysene, which is known for its presence in coal tar and creosote .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- involves multiple steps. One common method includes the hydrogenation of chrysene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactors. The process requires stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAH derivatives.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chrysene: The parent compound, known for its presence in coal tar.
Tetrahydrochrysene: A hydrogenated derivative of chrysene.
2,8-Dihydroxyhexahydrochrysene: An estrogenic compound derived from chrysene.
Uniqueness
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- is unique due to its specific hydrogenation pattern and methyl substitutions. These structural modifications confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
74229-82-6 |
|---|---|
Fórmula molecular |
C22H28 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
3,4,7,12a-tetramethyl-2,3,4,4a,11,12-hexahydro-1H-chrysene |
InChI |
InChI=1S/C22H28/c1-14-10-12-22(4)13-11-19-18-7-5-6-15(2)17(18)8-9-20(19)21(22)16(14)3/h5-9,14,16,21H,10-13H2,1-4H3 |
Clave InChI |
FLYVWXGQNHFYKN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CCC3=C(C2C1C)C=CC4=C(C=CC=C34)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)



![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
